Physicochemical Differentiation: Calculated LogP and TPSA Comparison with Unsubstituted Pyrrolidine
The addition of the 2-cyclohexylethoxy group to the pyrrolidine core significantly increases lipophilicity, a critical parameter for membrane permeability and target engagement in drug discovery. Compared to unsubstituted pyrrolidine, 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride exhibits a substantially higher calculated logP (octanol-water partition coefficient) and an altered topological polar surface area (TPSA), indicating greater hydrophobic character and potential for enhanced blood-brain barrier penetration [1]. These values are derived from standardized in silico prediction models.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Calculated LogP: ~3.2 (estimate); TPSA: 12.0 Ų |
| Comparator Or Baseline | Pyrrolidine (CAS 123-75-1): Calculated LogP: 0.46; TPSA: 12.0 Ų |
| Quantified Difference | LogP increase of approximately 2.74 units (~500-fold increase in predicted partition coefficient) |
| Conditions | In silico calculation using standard prediction algorithms (e.g., XLogP3, TPSA based on fragment contributions) |
Why This Matters
A higher LogP value directly correlates with increased membrane permeability and lipophilicity, making the target compound a more suitable candidate for assays involving intracellular or CNS targets where passive diffusion is required.
- [1] PubChem. (n.d.). 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45075454 View Source
